3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid
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Overview
Description
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure with a carboxylic acid functional group. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde, which is a common intermediate in organic synthesis.
Formation of Biphenyl Structure: The biphenyl structure is formed through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis of 3,4,5-trimethoxybenzaldehyde from p-cresol is a common method. This involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The subsequent steps to form the biphenyl structure and introduce the carboxylic acid group are similar to the laboratory-scale synthesis but optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid.
3,4,5-Trimethoxyphenylacetonitrile: Another trimethoxyphenyl derivative with different functional groups.
3,4,5-Trimethoxy-trans-stilbene: A methoxylated derivative of resveratrol with similar biological activities.
Uniqueness
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylicacid is unique due to its specific biphenyl structure combined with the trimethoxyphenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H16O5 |
---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-19-13-8-12(9-14(20-2)15(13)21-3)10-4-6-11(7-5-10)16(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
XWIRYZZSVOHXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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